molecular formula C17H17NO4 B4401862 3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate

3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4401862
M. Wt: 299.32 g/mol
InChI Key: MZYQZKDWJHIHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a synthetic compound used in scientific research. MPP belongs to the class of compounds known as selective androgen receptor modulators (SARMs). SARMs are a group of compounds that have been developed for their potential to enhance muscle growth and bone density, while minimizing the negative side effects associated with anabolic steroids.

Mechanism of Action

3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. Unlike anabolic steroids, which bind to androgen receptors throughout the body, SARMs like this compound are designed to only bind to androgen receptors in specific tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models. Additionally, this compound has been shown to improve physical function and reduce fat mass in older adults.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate in lab experiments is that it is a selective androgen receptor modulator, meaning it is designed to only bind to androgen receptors in specific tissues. This can minimize the negative side effects associated with anabolic steroids, which bind to androgen receptors throughout the body. One limitation of using this compound in lab experiments is that it is a synthetic compound, which may limit its applicability to human physiology.

Future Directions

There are several potential future directions for research on 3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate. One area of interest is the potential use of this compound in treating muscle wasting associated with cancer and other medical conditions. Additionally, researchers may investigate the potential use of this compound in improving physical function in older adults. Finally, there may be potential for this compound to be used in combination with other compounds to enhance its effects on muscle growth and bone density.

Scientific Research Applications

3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate has been studied for its potential use in treating muscle wasting associated with aging and various medical conditions. It has also been investigated for its potential to enhance bone density and improve physical function in older adults. Additionally, this compound has been studied for its potential use in treating certain types of cancer.

properties

IUPAC Name

[3-[(2-methoxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-16(19)22-13-8-6-7-12(11-13)17(20)18-14-9-4-5-10-15(14)21-2/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQZKDWJHIHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.